Product packaging for 3-Deazaaristeromycin(Cat. No.:CAS No. 58316-88-4)

3-Deazaaristeromycin

Cat. No.: B1218543
CAS No.: 58316-88-4
M. Wt: 264.28 g/mol
InChI Key: XNJHAZWZQGXOSC-IALJFVCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deazaaristeromycin is a nucleoside analog that acts as a potent and effective inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase . Its primary research value lies in its cytostatic activity, which has been demonstrated in cell lines such as the RAW264 mouse macrophage line, where it effectively halts cell replication . The compound's mechanism involves disrupting the S-adenosylmethionine (SAM)-dependent transmethylation pathway. By inhibiting AdoHcy hydrolase, this compound causes an accumulation of S-adenosylhomocysteine, which in turn inhibits cellular methyltransferases. This inhibition can lead to a depletion of tetrahydrofolate, which is essential for the de novo synthesis of purines and pyrimidines, thereby starving cells of the nucleic acid precursors required for replication . Research has shown that this cytostatic effect can be reversed by the addition of homocysteine thiolactone or folate, supporting the described mechanism centered on one-carbon metabolism and nucleotide synthesis . This makes this compound a valuable tool for researchers studying epigenetics, methylation processes, nucleotide metabolism, and cell proliferation. This product is labeled "For Research Use Only" (RUO) . It is specifically designed for laboratory research applications, such as basic scientific investigation and pharmaceutical discovery . It is not intended for use in diagnostic procedures, clinical applications, or any form of human use . This classification is based on the product's intended application and is strictly enforced by regulatory bodies like the FDA and Health Canada, which monitor that marketing and distribution practices are consistent with the RUO designation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N4O3 B1218543 3-Deazaaristeromycin CAS No. 58316-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58316-88-4

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

(1R,2S,3R,5R)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C12H16N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-2,5-6,8,10-11,17-19H,3-4H2,(H2,13,14)/t6-,8-,10-,11+/m1/s1

InChI Key

XNJHAZWZQGXOSC-IALJFVCMSA-N

SMILES

C1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO

Other CAS No.

58316-88-4

Synonyms

3-deaza-aristeromycin
3-deazaaristeromycin

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 3 Deazaaristeromycin

Design and Synthesis of 3-Deazaaristeromycin Analogues

Strategies for Derivatization to Phosphoramidites and Other Bioconjugates

The development of nucleoside phosphoramidites is fundamental for oligonucleotide synthesis, enabling the incorporation of modified nucleosides into DNA and RNA strands nih.govbiotage.comwikipedia.org. While specific literature detailing the synthesis of this compound phosphoramidites is not extensively found in the provided snippets, the general methodology for creating nucleoside phosphoramidites involves protecting reactive hydroxyl and amino groups on the nucleoside, followed by reaction with a phosphorodiamidite reagent nih.govwikipedia.org. These phosphoramidites then serve as building blocks in solid-phase oligonucleotide synthesis nih.govbiotage.com.

Bioconjugation, the covalent linkage of molecules to biomacromolecules, is another vital area for enhancing drug delivery, stability, and targeting efficiency rjpbr.compharmiweb.com. While direct examples of bioconjugating this compound itself are scarce in the provided text, general bioconjugation strategies involve utilizing reactive functional groups on the target molecule and the biomolecule, such as amines, thiols, or carboxylates, to form stable linkages rjpbr.comthermofisher.com. Techniques like click chemistry, carbodiimide (B86325) coupling, and maleimide-thiol reactions are commonly employed pharmiweb.com. Such strategies could, in principle, be applied to this compound derivatives to attach targeting moieties or improve pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are systematic investigations that correlate structural modifications of a molecule with changes in its biological activity oncodesign-services.commdpi.com. For this compound and its analogues, SAR studies aim to identify specific structural features that enhance antiviral potency, reduce toxicity, or alter the mechanism of action.

Modifications to the core structure of this compound can significantly impact its biological activity. For instance, halogenation at the 3-position, such as in 3-bromo-3-deazaaristeromycin, has been explored, with some halogenated analogues showing antiviral activity colab.wsacs.org. However, the activity of these halogenated compounds can vary, with 3-bromo-3-deazaaristeromycin being reported as less active than its 3-deazaneplanocin (B1662806) counterpart against certain viruses colab.ws.

Research into other carbocyclic nucleosides has shown that modifications at various positions can lead to altered biological profiles. For example, in related nucleoside analogues, the introduction of fluorine atoms at the 3' or 2' positions of the sugar moiety has been investigated to enhance antiviral properties and reduce toxicity auburn.edu. Similarly, substitutions on the base or the carbocyclic ring can modulate activity. Studies on other nucleoside analogues have indicated that specific substitutions, such as methyl groups or benzoyl moieties, can favourably influence antiparasitic activity core.ac.uk. The precise nature and position of substituents are therefore critical determinants of biological efficacy.

The three-dimensional conformation of a molecule plays a pivotal role in its interaction with biological targets, such as enzymes or receptors psu.eduscielo.org.mx. Conformational analysis of nucleoside analogues, including this compound, helps to understand how their shape influences molecular recognition and subsequent biological activity.

Studies on 3-deazapurine ribonucleosides have shown that the introduction of halogens at the 3-position can influence the glycosyl torsion angle, forcing it into an anti conformation without significantly affecting sugar puckering acs.org. This conformational fixation can alter how the molecule binds to its target. For example, the conformational behaviour of nucleoside analogues, such as the "sugar" puckering and nucleobase orientation, can contribute to differences in antiviral activity colab.ws. While specific conformational studies on this compound itself are not detailed in the provided snippets, understanding these aspects is crucial for rational drug design. The ability of a molecule to adopt a specific conformation that complements its binding site is a key factor in its potency and selectivity.

Molecular Mechanisms of Action of 3 Deazaaristeromycin

Primary Enzymatic Target: S-Adenosylhomocysteine Hydrolase (SAH Hydrolase/AdoHcy Hydrolase) Inhibition

The principal target of 3-Deazaaristeromycin is S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase. This enzyme catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) into adenosine (B11128) and L-homocysteine researchgate.netnih.gov. SAH is a byproduct of all S-adenosylmethionine (SAM)-dependent transmethylation reactions, where SAM acts as the universal methyl group donor scielo.brfrontiersin.org. By inhibiting SAHH, this compound disrupts the catabolism of SAH.

SAH hydrolase is a crucial enzyme for maintaining cellular methylation homeostasis. While specific detailed kinetic parameters for this compound's direct interaction with SAH Hydrolase are not extensively detailed in the provided literature, it is established that this compound acts as a potent inhibitor of this enzyme nih.govnih.govauburn.edutorvergata.it. Inhibition of SAHH by related compounds has been described as noncompetitive or mixed inhibition, often involving the NAD+ cofactor acs.org. The mechanism of SAH hydrolase involves the oxidation of the 3'-hydroxyl group of SAH by enzyme-bound NAD+, followed by the elimination of homocysteine and subsequent reduction to adenosine nih.gov. Inhibitors like this compound interfere with these steps, leading to the accumulation of SAH nih.govnih.gov.

The inhibition of SAH hydrolase by this compound leads to a significant accumulation of SAH within the cell nih.govnih.gov. SAH is a potent competitive inhibitor of SAM-dependent methyltransferases researchgate.netscielo.br. As a consequence, the intracellular ratio of SAM to SAH (SAM:SAH ratio), a key indicator of the cell's methylation capacity, is drastically reduced frontiersin.orgfrontiersin.org. A lower SAM:SAH ratio signifies a diminished potential for methylation reactions. For instance, in resistant cell lines, it was observed that maintaining a high SAM:SAH ratio, through mechanisms like enhanced SAH export or elevated SAM pools, conferred resistance to this compound, highlighting the critical role of this ratio in its mechanism of action nih.gov.

Downstream Effects on Cellular Methylation Processes

The disruption of the SAM:SAH ratio by this compound has profound downstream consequences on various cellular methylation processes.

A significant impact of SAH hydrolase inhibition by this compound is the broad inhibition of RNA methylation frontiersin.orgnih.gov. Specifically, studies have shown that this compound treatment leads to a substantial decrease in the synthesis of N6-methyladenosine (m6A) and N6-methyl-2'-O-methyladenosine within messenger RNA (mRNA) nih.gov. While other RNA methylation sites, such as 7-methylguanosine (B147621) and other 2'-O-methyl nucleosides, are also affected, the inhibition is most pronounced for N6-methyladenosine nih.gov. This disruption of m6A modification, a prevalent epitranscriptomic mark, can affect mRNA stability, splicing, and translation frontiersin.org.

Table 1: Effect of this compound on RNA Methylation

RNA Methylation SiteExtent of Inhibition
N6-methyladenosineGreatest extent
N6-methyl-2'-O-methyladenosineGreatest extent
7-methylguanosineLesser extent
2'-O-methyl nucleosidesLesser extent

Data derived from studies on mouse macrophage cell lines treated with this compound nih.gov.

Viral replication often relies on host or viral machinery for the proper capping of viral mRNA, a process essential for translation and evasion of host immune responses researchgate.netnih.gov. The 5' cap structure, particularly the N7-methylation of guanosine (B1672433) and the 2'-O methylation of the ribose of the first nucleotide, is crucial for mRNA stability and efficient translation nih.gov. SAH hydrolase inhibitors, including this compound, are known to interfere with viral mRNA capping methylation nih.govauburn.edu. By increasing intracellular SAH levels, these inhibitors indirectly reduce the availability of SAM, the methyl donor required by viral methyltransferases responsible for capping nih.govnih.gov. This disruption can significantly impair viral protein synthesis and replication nih.govtorvergata.it.

While the primary focus of this compound's action is on SAH hydrolase and its downstream effects on RNA methylation, other SAH hydrolase inhibitors, such as 3-deazaneplanocin (B1662806) A (DZNep), have been shown to modulate histone methylation nih.govresearchgate.net. DZNep, another potent SAHH inhibitor, has been demonstrated to deplete the levels of EZH2 (Enhancer of zeste homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2), and consequently inhibit histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) nih.govresearchgate.netresearchgate.net. EZH2 is responsible for establishing repressive chromatin marks that regulate gene expression bmbreports.org. Although direct evidence linking this compound specifically to EZH2 or H3K27 trimethylation is not prominently featured in the provided literature, the shared mechanism of SAH hydrolase inhibition suggests a potential, albeit indirect, influence on epigenetic modifiers that rely on SAM.

Table 2: Impact of this compound on SAM/SAH Ratio and Cellular Resistance

Cell Type/ConditionIntracellular SAMIntracellular SAHSAM:SAH RatioResistance to this compound
Parental cells (WIL-2 lymphoblastoid) in presence of this compoundNormalElevatedLowerSensitive
Resistant clones in presence of this compoundMarkedly ElevatedElevatedHighResistant

Data reflects observations in human B-lymphoblastoid cell lines and their resistant clones nih.gov.

Compound Names:

Common NameFull Chemical Name
This compound(1R,2R,4S,5R)-4-amino-2-(hydroxymethyl)-3-(hydroxymethyl)cyclopentyl-1,9-dihydro-9H-purin-6-amine
SAH HydrolaseS-Adenosylhomocysteine Hydrolase
AdoHcy HydrolaseS-Adenosylhomocysteine Hydrolase
SAMS-Adenosylmethionine
SAHS-Adenosylhomocysteine
m6AN6-methyladenosine
H3K27me3Histone H3 lysine 27 trimethylation
EZH2Enhancer of zeste homolog 2
DZNep3-Deazaneplanocin A

Alterations in Phosphatidylcholine Formation Pathways

Studies have indicated that this compound can interfere with lipid metabolism, specifically affecting phosphatidylcholine formation. Research conducted on the protozoan Tetrahymena demonstrated that this compound, along with 3-deazaadenosine (B1664127), inhibited the methylation pathway responsible for phosphatidylcholine synthesis. Despite this inhibition of the methylation pathway, the intracellular levels of phosphatidylcholine were observed to be maintained within the cell nih.gov. This suggests a complex interplay where the compound disrupts a specific metabolic route while cellular mechanisms compensate to preserve essential lipid components.

Effects on Nucleotide Metabolism and Biosynthesis

As a nucleoside analog, this compound inherently interacts with cellular nucleotide metabolism and biosynthesis pathways, impacting the fundamental building blocks of genetic material.

Interference with Purine (B94841) and Pyrimidine Synthesis Pathways

Evidence suggests that this compound can directly inhibit purine synthesis capes.gov.br. Purine nucleotides, such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are essential for cellular energy and are critical components of DNA and RNA. By interfering with their synthesis, this compound can deplete the cellular pool of these vital molecules. This disruption of de novo purine synthesis is a common strategy explored for antiviral therapeutics, as it limits the availability of nucleotides required for viral genome replication frontiersin.org.

Implications for DNA and RNA Synthesis and Replication

The interference with nucleotide metabolism has direct implications for DNA and RNA synthesis and replication. Nucleoside analogs like this compound are often transformed into their phosphorylated forms within cells, acting as substrates or inhibitors for enzymes involved in nucleic acid synthesis auburn.eduekb.eg. The inhibition of SAH hydrolase by this compound and related compounds leads to an accumulation of SAH, which in turn impairs the methylation of viral mRNA, a process vital for viral protein synthesis and replication auburn.educolab.ws. This disruption of mRNA capping methylation can affect the synthesis of viral proteins, including those involved in replication nih.gov. Furthermore, some nucleoside analogs can be incorporated into viral DNA or RNA, leading to chain termination or the introduction of errors, thereby halting viral replication ekb.egnih.gov. Studies have shown that compounds related to this compound exhibit activity against both RNA and DNA viruses, underscoring their impact on these fundamental processes colab.wsnih.gov.

Modulation of Cellular Signal Transduction Pathways and Immune Responses

Beyond its direct effects on nucleic acid metabolism, this compound and its analogs can influence broader cellular processes, including signal transduction and immune responses, particularly in the context of viral infections and cancer.

Effects on Type I Interferon Production in Virus-Infected Cells

In the context of viral infections, compounds related to this compound, such as 3-deazaneplanocin A (DZNep), have been shown to enhance the production of Type I interferons (IFN-α) in virus-infected cells colab.ws. Ebola virus, for instance, is known to suppress the Type I interferon response. DZNep appears to counteract this suppression, boosting interferon levels and thereby restricting viral dissemination colab.ws. Interferons are key cytokines in the innate immune system, playing a crucial role in antiviral defense by inducing an antiviral state in cells and activating immune signaling pathways wikipedia.orgqiagen.comnih.govijdvl.comfrontiersin.org. This suggests that this compound may also contribute to antiviral immunity by modulating interferon production or signaling.

Influence on E2F1-induced Apoptosis Pathways in Cancer Cell Models (indirectly via epigenetic modulation)

This compound's influence extends to cellular pathways involved in cancer progression, particularly through epigenetic modulation. While not a direct EZH2 inhibitor, related compounds like DZNep are potent inhibitors of EZH2 (Enhancer of zeste homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2) responsible for histone methylation and gene silencing researchgate.nete-crt.orgoncotarget.com. Inhibition of EZH2 by DZNep leads to the depletion of PRC2, reversal of epigenetic silencing, and ultimately, the induction of apoptosis in cancer cells researchgate.netoncotarget.commolnova.cnresearchgate.net. This epigenetic reprogramming can also influence pathways related to apoptosis, such as those involving the transcription factor E2F1. E2F1 plays a critical role in regulating genes involved in cell cycle progression, DNA synthesis, and apoptosis researchgate.netnih.govmdpi.comunimib.itembopress.org. By indirectly modulating the epigenetic landscape through EZH2 inhibition, compounds like DZNep can promote apoptosis in cancer cells, potentially via mechanisms that involve or are influenced by E2F1 activity researchgate.net. This highlights an indirect influence on E2F1-induced apoptosis pathways through epigenetic mechanisms.

Impact on Glutathione (B108866) Metabolism and Cellular Redox State

Research indicates that compounds affecting S-adenosylhomocysteine (AdoHcy) hydrolase, such as 3-deazaadenosine and this compound, can influence cellular metabolic processes. While direct comprehensive studies detailing this compound's specific impact on glutathione metabolism and the cellular redox state are limited in the provided literature, the broader context of its mechanism of action as an inhibitor of AdoHcy hydrolase suggests potential downstream effects. AdoHcy hydrolase inhibition leads to the intracellular accumulation of S-adenosylhomocysteine (AdoHcy) and its analog, 3-deazaadenosylhomocysteine (B1212398) (3-deaza-AdoHcy). This accumulation disrupts transmethylation reactions, which are fundamental cellular processes nih.govuni-regensburg.debslonline.org.

The cellular redox state is critically maintained by various metabolic pathways, including the glutathione (GSH) system uni-bremen.demdpi.comresearchgate.net. Glutathione, in its reduced form (GSH), acts as a primary antioxidant, neutralizing reactive oxygen species (ROS) and maintaining the reduced state of proteins mdpi.comresearchgate.netmdpi.com. The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox balance, with a lower ratio signifying increased oxidative stress mdpi.commdpi.com. While specific studies on this compound's direct modulation of GSH/GSSG ratios or related enzymes like glutathione reductase are not detailed, disruptions in transmethylation can indirectly affect cellular energy metabolism and the availability of cofactors or substrates involved in redox homeostasis uni-bremen.deresearchgate.net. For instance, altered metabolism can impact the supply of NADPH, which is essential for regenerating GSH from GSSG mdpi.commdpi.com. Therefore, by interfering with fundamental methylation pathways, this compound could indirectly influence the cellular capacity to manage oxidative stress and maintain redox balance.

Impact on Specific Cellular Processes

Inhibition of Chemotaxis in Macrophage Cell Lines

Studies have investigated the effects of adenosine analogs on cellular chemotaxis, particularly in macrophage cell lines. Research has shown that 3-deazaadenosine can inhibit chemotaxis in the RAW264 macrophage cell line uni-regensburg.deresearchgate.netnih.gov. This inhibition is attributed to the intracellular accumulation of 3-deazaadenosylhomocysteine (3-deaza-AdoHcy), which results from the action of 3-deazaadenosine as both a substrate and inhibitor of adenosylhomocysteine (AdoHcy) hydrolase nih.govuni-regensburg.de.

However, a critical distinction has been made regarding this compound's effect on chemotaxis. While 3-deazaadenosine demonstrably inhibits chemotaxis in RAW264 cells, studies indicate that this compound itself does not inhibit chemotaxis in this specific cell line nih.govuni-regensburg.deresearchgate.netnih.gov. This finding is significant, as it suggests that the accumulation of AdoHcy or its analogs alone is not sufficient to impair chemotaxis; rather, the specific nature of the accumulated analog, such as 3-deaza-AdoHcy derived from 3-deazaadenosine, is crucial for this particular inhibitory effect nih.govuni-regensburg.de.

Table 3.5.1: Effect of Adenosine Analogs on Macrophage Chemotaxis

CompoundEffect on RAW264 Cell ChemotaxisReference
3-DeazaadenosineInhibits uni-regensburg.deresearchgate.netnih.gov
This compoundDoes not inhibit nih.govuni-regensburg.deresearchgate.netnih.gov

Effects on Cell Cycle Progression

The impact of this compound on cell cycle progression has been examined, revealing distinct effects compared to related compounds like 3-deazaadenosine. In studies involving the HL-60 cell line, this compound was found to induce a dose-dependent and reversible arrest in the G2 + M phase of the cell cycle nih.gov. This effect was observed in other cell lines as well, such as NIH/3T3 cells, when treated with this compound nih.gov.

In contrast, 3-deazaadenosine, when tested under similar conditions, caused cells to accumulate in the G0/G1 phase of the cell cycle nih.gov. The mechanism underlying the G2 + M arrest induced by this compound is thought to be related to its known action as an inhibitor of S-adenosylhomocysteine hydrolase, which subsequently inhibits transmethylation reactions nih.gov. These transmethylation reactions are vital for numerous cellular processes, including those that regulate cell cycle progression.

Preclinical Biological Activities and Therapeutic Potential in Research Models

Antiviral Efficacy in Cell Culture and Non-Human In Vivo Models

3-Deazaaristeromycin, a carbocyclic analog of adenosine (B11128), functions primarily as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme plays a crucial role in methylation reactions, which are essential for the replication of numerous viruses. By inhibiting SAH hydrolase, this compound disrupts these vital processes, leading to a broad-spectrum antiviral effect.

Activity against RNA Viruses

Research has highlighted the significant potential of this compound and its analogs against a variety of RNA viruses.

Ebola virus: In vitro studies have demonstrated that this compound and related compounds potently inhibit the replication of the Ebola virus. Furthermore, in a lethal mouse model of Ebola virus infection, treatment with carbocyclic 3-deazaadenosine (B1664127), a related compound, resulted in a significant survival rate. For instance, a 40% survival rate was observed when treatment was initiated on day 3 post-infection nih.gov. The protective effect in mice has been linked to a massive increase in the production of interferon-alpha in infected animals nih.gov.

Vesicular Stomatitis Virus (VSV): Analogs of this compound, such as 3-deazaneplanocin (B1662806) A (DzNep), have shown potent activity against VSV in cell culture, with 50% inhibitory concentrations (IC50s) in the nanomolar range nih.gov. The antiviral mechanism is attributed to the inhibition of viral mRNA 5' cap methylation, which impairs viral protein synthesis nih.gov.

Parainfluenza type 3 (PIV3): While direct studies on this compound against PIV3 are limited, research on related compounds and the known dependence of paramyxoviruses on methylation for replication suggest its potential activity. However, one study evaluating 1-deaza-5′-noraristeromycin, a derivative, found no activity against PIV3 nih.gov.

Measles virus: As a member of the paramyxovirus family, the measles virus relies on methylation for its replication. This compound and its analogs are recognized for their potential antiviral activity against measles nih.gov. A study evaluating 1-deaza-5′-noraristeromycin, however, reported no activity against the measles virus nih.gov.

H1N1 (Influenza A): While specific studies on this compound against the H1N1 influenza virus are not detailed in the provided search results, a study on a related compound, 1-deaza-5′-noraristeromycin, showed no activity against influenza A (H1N1 and H3N2) nih.gov.

Norovirus: The development of antivirals for norovirus has been challenging due to difficulties in culturing the virus. While research is ongoing, specific data on the efficacy of this compound against norovirus is not currently available.

Pichinde virus: As an arenavirus, Pichinde virus has been used as a model for studying more pathogenic arenaviruses. A study on 1-deaza-5′-noraristeromycin reported no activity against Pichinde virus nih.gov.

RNA VirusIn Vitro/In Vivo ModelObserved Efficacy of this compound or Analogs
Ebola virusIn vitro, Lethal Mouse ModelPotent inhibition of replication, significant increase in survival rate in mice nih.govnih.gov.
Vesicular Stomatitis VirusCell CultureIC50 in the nanomolar range, inhibition of viral mRNA cap methylation nih.gov.
Parainfluenza type 3Not specifiedA related compound, 1-deaza-5′-noraristeromycin, showed no activity nih.gov.
Yellow Fever virusNot specifiedA related compound, 1-deaza-5′-noraristeromycin, showed no activity nih.gov.
Measles virusNot specifiedRecognized as a potential antiviral; however, a related compound, 1-deaza-5′-noraristeromycin, showed no activity nih.govnih.gov.
H1N1Not specifiedA related compound, 1-deaza-5′-noraristeromycin, showed no activity nih.gov.
Norovirus-Data not available.
Pichinde virusNot specifiedA related compound, 1-deaza-5′-noraristeromycin, showed no activity nih.gov.

Activity against DNA Viruses

The inhibitory effect of this compound on SAH hydrolase also extends to DNA viruses that require methylation for their replication and gene expression.

Vaccinia virus: As a member of the poxvirus family, vaccinia virus replication is sensitive to inhibitors of methylation. While the precise mechanism of this compound against vaccinia virus is not fully elucidated in the provided results, its role as an SAH hydrolase inhibitor is the basis for its expected antiviral activity. One study on a related compound, 1-deaza-5′-noraristeromycin, however, found no activity against vaccinia virus nih.gov.

Monkeypox virus: Research has indicated that this compound and its analogs are active against Monkeypox virus nih.gov. A study evaluating 1-deaza-5′-noraristeromycin, however, did not find any activity against this virus nih.gov.

DNA VirusIn Vitro/In Vivo ModelObserved Efficacy of this compound or Analogs
Vaccinia virusNot specifiedExpected activity due to SAH hydrolase inhibition; a related compound, 1-deaza-5′-noraristeromycin, showed no activity nih.gov.
Monkeypox virusNot specifiedReported activity of this compound and its analogs nih.gov; a related compound, 1-deaza-5′-noraristeromycin, showed no activity nih.gov.

Anti-Human Immunodeficiency Virus Type 1 (HIV-1) Activity and LTR Transactivation Inhibition

This compound and its analogs have demonstrated notable anti-HIV-1 activity. In acutely infected H9 cells and chronically infected monocytoid cell lines, these compounds caused a significant reduction in the production of the p24 antigen, a key viral protein. The mode of action appears to be complex, involving inhibition at both the level of viral infectivity, as indicated by decreased syncytia formation, and at the level of transcription. Specifically, these drugs have been shown to inhibit the expression of the HIV-1 long terminal repeat (LTR), which controls the transcription of the viral genome.

Anticancer Activity in Cell Lines and Experimental Models

In addition to its antiviral properties, this compound has been investigated for its potential as an anticancer agent, primarily due to its ability to induce cytostatic effects and apoptosis in cancer cells.

Cytostatic Effects on Mouse Macrophage and Human B-Lymphoblast Cell Lines

Studies have shown that 3-deazaadenosine analogs can inhibit the production of tumor necrosis factor-alpha (TNF-alpha) in the mouse macrophage cell line RAW264.7. This inhibition is concentration-dependent and is thought to be mediated by the elevation of 3-deazaadenosylhomocysteine (B1212398) (DZAHcy), suggesting a role in modulating inflammatory responses that can contribute to cancer progression. While specific cytostatic data for this compound on murine macrophage cell lines is not detailed, the activity of its analogs points to a potential effect.

In the context of human B-lymphoblast cell lines, research on various nucleoside analogs has demonstrated their cytostatic effects. For example, 2',3'-dideoxycytidine was found to be a potent inhibitor of growth in several B-lymphoblastic lines, with IC50 values ranging from 16-70 microM nih.gov. While this study did not specifically focus on this compound, it highlights the potential for nucleoside analogs to exert cytostatic effects on these cell types.

Cell LineObserved Effect of this compound or Analogs
Mouse Macrophage (RAW264.7)Inhibition of TNF-alpha production by 3-deazaadenosine analogs.
Human B-LymphoblastRelated nucleoside analogs show cytostatic effects with IC50 values in the micromolar range nih.gov.

Induction of Apoptosis in Cancer Cell Models via Epigenetic Mechanisms

A significant aspect of the anticancer potential of this compound lies in its ability to induce apoptosis, or programmed cell death, in cancer cells through epigenetic modifications. As an inhibitor of SAH hydrolase, this compound leads to the accumulation of SAH, which in turn inhibits S-adenosyl-methionine (SAM)-dependent methyltransferases. This disruption of methylation processes can alter gene expression patterns that control cell survival and death.

In chondrosarcoma cell lines, the related compound 3-deazaneplanocin A (DZNep) has been shown to induce apoptosis nih.gov. This effect is linked to the inhibition of histone methyltransferases, leading to changes in the epigenetic landscape of the cancer cells nih.gov. This suggests that by targeting the cellular methylation machinery, this compound and its analogs can reprogram cancer cells to undergo apoptosis.

Antiparasitic Activity in Research Models

Studies on Trypanosoma and Leishmania Species

This compound has been investigated for its potential as an antiparasitic agent, particularly against protozoan parasites of the genera Trypanosoma and Leishmania. These organisms are responsible for a range of debilitating and often fatal diseases in humans and animals. The primary molecular target of this compound in these parasites is S-adenosylhomocysteine (AdoHcy) hydrolase, an essential enzyme in methylation pathways.

In studies focusing on Leishmania donovani, the causative agent of visceral leishmaniasis, this compound has demonstrated the ability to inhibit parasite proliferation. Research has shown that micromolar concentrations of this compound can arrest the growth of L. donovani promastigotes, the flagellated form of the parasite found in the insect vector. nih.gov This growth inhibition is associated with a significant disruption of the parasite's metabolism, specifically leading to an expansion of the intracellular pools of both S-adenosylhomocysteine (AdoHcy) and S-adenosylmethionine (AdoMet), and a notable decrease in the AdoMet/AdoHcy ratio. nih.gov This metabolic disruption underscores the potential of targeting AdoHcy hydrolase as a therapeutic strategy against leishmaniasis.

Conversely, the effectiveness of targeting S-adenosylhomocysteine hydrolase in Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness), has been questioned by recent research. A study involving the creation of a null mutant of the SAH hydrolase gene in T. brucei revealed that the parasite could still proliferate normally even after the deletion of all five SAH hydrolase gene loci. nih.gov Despite the expected accumulation of S-adenosylhomocysteine, the mutant parasites did not exhibit a significant growth defect. nih.gov These findings suggest that inhibiting SAH hydrolase with compounds like this compound may not be an effective therapeutic approach for suppressing T. brucei proliferation, making the enzyme a less promising drug target for African trypanosomiasis. nih.gov

Summary of Antiparasitic Activity of this compound in Research Models
Parasite SpeciesEffect of this compoundKey FindingsTherapeutic Potential
Leishmania donovaniGrowth arrest of promastigotesDisruption of AdoMet/AdoHcy ratioConsidered a potential therapeutic target
Trypanosoma bruceiIneffective at inhibiting proliferation in gene knockout modelsParasites proliferate normally without SAH hydrolaseConsidered a less promising therapeutic target

Advanced Research Methodologies and Future Directions

Biochemical and Cellular Assays for Investigating 3-Deazaaristeromycin

A variety of sophisticated laboratory techniques are employed to understand the intricate ways this compound interacts with biological systems at the molecular and cellular levels. These assays are fundamental in characterizing its inhibitory effects and its potential as a therapeutic agent.

Enzyme Kinetic Assays (e.g., AdoHcy Hydrolase Inhibition, Michaelis-Menten kinetics)

Enzyme kinetic assays are foundational in determining the potency and mechanism of this compound's interaction with its primary target, S-adenosylhomocysteine (AdoHcy) hydrolase. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

The principles of Michaelis-Menten kinetics are applied to analyze the data from these assays. This model describes the relationship between the substrate concentration and the reaction rate. By studying how this compound alters the kinetic parameters of the AdoHcy hydrolase reaction, researchers can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides further insight into its mechanism of action.

Cell-Based Assays

Cell-based assays are critical for evaluating the biological effects of this compound in a more physiologically relevant context. These assays utilize cultured cells to assess a range of activities, from toxicity to therapeutic efficacy.

Cytotoxicity Assays: These assays determine the concentration of this compound that is toxic to cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity. While comprehensive tables of IC50 values for this compound across numerous cell lines are not compiled in single reports, individual studies contribute to a broader understanding of its cytotoxic profile.

Antiviral Activity: The antiviral potential of this compound is a major area of investigation. Assays are conducted to measure the compound's ability to inhibit the replication of various RNA and DNA viruses. nih.gov The effective concentration at which the compound inhibits viral replication by 50% (EC50) is a key parameter. For instance, analogs of this compound have been synthesized and tested for their effects on both RNA and DNA viruses. nih.gov

Anti-proliferative Effects: The ability of this compound to inhibit cell growth is assessed through anti-proliferative assays. These are particularly relevant for cancer research. The IC50 value is determined to quantify the concentration of the compound required to reduce cell proliferation by half.

Apoptosis Induction: Researchers investigate whether this compound can induce programmed cell death, or apoptosis, in cancer cells. Deazaadenosine analogs have been reported to induce apoptosis in various cancer cell lines. nih.gov The underlying mechanisms are explored by examining the activation of key apoptotic proteins, such as caspases, and the release of cytochrome c from mitochondria. nih.gov For example, the apoptosis induced by some deazaadenosine analogs is mediated by caspase-3-like activity and can be inhibited by the anti-apoptotic protein Bcl-2. nih.gov

Gene and Protein Expression Analysis: To understand the molecular pathways affected by this compound, scientists analyze its impact on gene and protein expression. Techniques like quantitative PCR (qPCR) and Western blotting are used to measure changes in the levels of specific mRNAs and proteins involved in processes like cell cycle regulation, apoptosis, and methylation. The inhibition of AdoHcy hydrolase by compounds like 3-deazaadenosine (B1664127) can lead to downstream effects on gene expression. nih.govnih.gov

Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.govmdpi.commiltenyibiotec.com By treating cells with this compound, researchers can determine if the compound causes cell cycle arrest at a specific phase, which is a common mechanism of action for anti-proliferative agents. For example, related compounds have been shown to cause an increased expression of cyclin-dependent kinase inhibitors, leading to cell cycle arrest. glpbio.com

Chemotaxis Assays: These assays are used to study the effect of this compound on cell migration, a critical process in cancer metastasis and immune responses. Interestingly, while 3-deazaadenosine has been shown to inhibit the chemotaxis of mouse macrophage cell lines, this compound did not have the same effect, suggesting a subtle difference in their biological activities. nih.gov

Metabolomic Profiling of Methylation Cycle Intermediates (e.g., SAM, SAH, Homocysteine)

Given that this compound's primary target is AdoHcy hydrolase, a key enzyme in the methylation cycle, metabolomic profiling is essential to understand its biochemical consequences. Techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to quantify the intracellular levels of key metabolites in this pathway. nih.govresearchgate.netnih.govmdpi.commdpi.com

The inhibition of AdoHcy hydrolase is expected to lead to an accumulation of its substrate, S-adenosylhomocysteine (SAH) . SAH is a potent product inhibitor of most methyltransferases. Therefore, an increase in SAH levels can lead to a widespread inhibition of methylation reactions.

Consequently, the ratio of S-adenosylmethionine (SAM) , the universal methyl donor, to SAH is a critical indicator of the cell's methylation capacity. A decrease in the SAM/SAH ratio signifies a reduced ability to carry out essential methylation events. Studies have shown that incubation of cells with this compound leads to the accumulation of S-adenosylhomocysteine. The levels of homocysteine , another key intermediate, are also monitored to gain a comprehensive picture of the metabolic perturbations caused by the compound.

Structural Biology Approaches

Structural biology techniques provide a three-dimensional view of how this compound interacts with its target enzyme, offering invaluable insights for the rational design of more potent and selective inhibitors.

X-ray Crystallography for Ligand-Enzyme Complex Analysis

X-ray crystallography is a powerful technique used to determine the precise atomic structure of molecules. By co-crystallizing AdoHcy hydrolase with this compound or its analogs, researchers can visualize the exact binding mode of the inhibitor within the enzyme's active site.

This structural information reveals the key amino acid residues involved in the interaction and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. For instance, the crystal structure of S-adenosylhomocysteine hydrolase from rat liver has been determined, providing a model for how substrates and inhibitors bind. nih.gov Although a specific crystal structure of the this compound-AdoHcy hydrolase complex is not highlighted in the provided results, the structure of the enzyme in complex with the related inhibitor D-eritadenine has been solved, offering insights into the binding of acyclic adenosine (B11128) analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure and dynamics of molecules in solution. nih.govmdpi.com In the context of this compound, NMR can be used to determine its three-dimensional conformation in solution.

Understanding the preferred conformation of the molecule is crucial, as it dictates how it fits into the active site of AdoHcy hydrolase. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), researchers can deduce the spatial arrangement of atoms within the this compound molecule. This information complements the static picture provided by X-ray crystallography and helps in understanding the dynamic aspects of the ligand-enzyme interaction.

Prospects for Novel this compound-Based Therapeutic Agents

The foundational understanding of this compound's mechanism of action as a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase has paved the way for advanced research into its therapeutic potential. The focus has now shifted towards the development of next-generation analogues with enhanced specificity, the exploration of synergistic combination therapies, and the discovery of novel cellular targets and pathways modulated by this carbocyclic nucleoside analogue. These endeavors aim to harness and amplify its therapeutic efficacy while minimizing potential off-target effects.

Rational Design and Development of Next-Generation Analogues with Improved Specificity

The rational design of novel this compound analogues is a key strategy to improve its therapeutic index. Research efforts are centered on modifying the core structure to enhance target specificity, increase potency, and improve pharmacokinetic properties. A significant area of investigation involves modifications to the cyclopentane (B165970) ring and the purine-like base.

One approach has been the synthesis of fluorinated analogues. For instance, the introduction of a fluorine atom at the C-3 position of the deazaadenine ring has been explored to modulate the electronic properties of the molecule and potentially enhance binding affinity to SAH hydrolase. The synthesis of 3-deaza-3-fluoroaristeromycin and its 5' analogues has been accomplished, and these compounds have been evaluated for their effects on SAH hydrolase and their antiviral activity against a panel of RNA and DNA viruses nih.gov.

Further modifications have focused on the carbocyclic sugar moiety. The synthesis of analogues with alterations at the C-2' and C-3' positions of the cyclopentane ring, such as 3'-fluoro-3'-deoxy- and 2'-fluoro-2'-deoxy-3-deazaaristeromycin derivatives, has been pursued to explore the structure-activity relationship and to develop compounds with reduced toxicity. The rationale behind these modifications is that the toxicity of some nucleoside analogues is associated with phosphorylation at the 5' hydroxyl group; thus, creating analogues that are poor substrates for cellular kinases may lead to safer therapeutic agents.

The table below summarizes some of the rationally designed analogues of this compound and the strategic focus of their development.

Analogue ClassModification StrategyTherapeutic Goal
Fluoro-analoguesSubstitution with fluorine at various positions of the base or sugar moiety.Enhance binding affinity and metabolic stability.
2'/3'-Deoxy/Fluoro-deoxy AnaloguesRemoval or substitution of hydroxyl groups on the cyclopentane ring.Reduce phosphorylation-dependent toxicity and improve specificity.
4'-Substituted AnaloguesIntroduction of substituents at the 4' position of the carbocyclic ring.Explore novel interactions within the target enzyme's active site.

These synthetic efforts are guided by computational modeling and a deep understanding of the SAH hydrolase active site, aiming to create next-generation inhibitors with superior therapeutic profiles.

Exploration of Combination Therapies with Other Epigenetic Modulators or Antiviral Agents

The therapeutic potential of this compound is being significantly expanded through its use in combination with other agents. This strategy aims to achieve synergistic effects, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing toxicity.

Combination with Epigenetic Modulators:

Given that this compound's mechanism involves the inhibition of methylation reactions, its combination with other epigenetic modulators is a promising area of cancer research. A closely related compound, 3-Deazaneplanocin (B1662806) A (DZNep), which also inhibits SAH hydrolase, has been shown to deplete cellular levels of the histone methyltransferase EZH2. Studies have demonstrated that combining DZNep with specific EZH2 inhibitors can lead to synergistic anticancer effects. While direct studies with this compound are less common, the principle of dual epigenetic targeting is highly relevant. The combination of a global methylation inhibitor with a specific histone methyltransferase inhibitor could potentially prevent the development of resistance and lead to more profound and durable antitumor responses.

For example, research on DZNep has shown that it can enhance the pro-apoptotic effects of conventional chemotherapeutic agents like cisplatin in chondrosarcoma cells, suggesting a role in overcoming chemoresistance. This provides a strong rationale for exploring similar combinations with this compound in various cancer types.

Combination with Antiviral Agents:

As a broad-spectrum antiviral agent, this compound's efficacy may be enhanced when used in conjunction with other antiviral drugs that have different mechanisms of action. This approach is a cornerstone of modern antiviral therapy, particularly for viruses prone to developing resistance, such as HIV and influenza. Potential combination strategies could involve pairing this compound with:

Viral polymerase inhibitors: Targeting both viral replication and the host-cell methylation machinery could create a high barrier to resistance.

Neuraminidase inhibitors: In the context of influenza, a dual attack on viral entry/release and replication could be highly effective.

Direct-acting antivirals (DAAs): For viruses like hepatitis C, combining this compound with DAAs could lead to improved sustained virologic response rates.

While clinical data on such combinations are currently limited, the preclinical rationale is strong and warrants further investigation to identify synergistic antiviral partnerships.

Identification and Characterization of Novel Biological Targets and Regulatory Pathways

While SAH hydrolase is the primary and well-established target of this compound, the broader downstream consequences of its inhibitory action are still being elucidated. The global disruption of methylation processes can affect a multitude of cellular pathways, and identifying these affected pathways and potential novel protein targets is an active area of research.

Advanced methodologies such as chemical proteomics and systems biology are being employed to map the full spectrum of this compound's interactions within the cell. These approaches can help to:

Identify off-target effects: Understanding unintended protein interactions is crucial for predicting and mitigating potential toxicities.

Discover novel mechanisms of action: this compound's therapeutic effects may not be solely attributable to SAH hydrolase inhibition. There may be other, as-yet-unidentified targets or pathways that contribute to its biological activity.

Elucidate downstream signaling cascades: By inhibiting methylation, this compound can influence gene expression, protein function, and signal transduction. Mapping these downstream effects will provide a more comprehensive understanding of its cellular impact.

For instance, the impact of this compound on the methylation of non-histone proteins is an area ripe for exploration. Methylation is a key post-translational modification that regulates the function of numerous proteins involved in signaling, metabolism, and cellular trafficking. By inhibiting these modifications, this compound could exert a wide range of previously uncharacterized effects.

Unresolved Questions and Future Research Avenues in this compound Research

Despite the significant progress in understanding the chemistry and biology of this compound, several key questions remain unanswered, representing important avenues for future research.

Mechanisms of Cellular Resistance: A critical unresolved question is how cells and viruses develop resistance to this compound. Investigating potential mechanisms, such as mutations in SAH hydrolase, upregulation of drug efflux pumps, or activation of compensatory metabolic pathways, is essential for the long-term clinical success of this compound and its analogues.

Biomarkers for Therapeutic Response: The identification of predictive biomarkers to determine which patients or viral infections are most likely to respond to this compound therapy is a high priority. This could involve genomic, epigenomic, or proteomic profiling to identify signatures associated with sensitivity.

Long-term Effects of Global Methylation Inhibition: The consequences of long-term systemic inhibition of SAH hydrolase are not fully understood. Future research should focus on the chronic effects of this compound on normal cellular function and the potential for unintended epigenetic alterations.

Blood-Brain Barrier Permeability: For neurological applications, such as the treatment of neurodegenerative diseases or viral infections of the central nervous system, the ability of this compound and its analogues to cross the blood-brain barrier is a crucial and largely unexplored question.

Full Spectrum of Antiviral and Anticancer Activity: While this compound has demonstrated broad-spectrum activity, its efficacy against a wider range of emerging and re-emerging viruses, as well as different cancer subtypes, needs to be systematically evaluated.

Development of Targeted Delivery Systems: To enhance efficacy and reduce systemic toxicity, the development of drug delivery systems that can specifically target this compound to infected cells or tumors is a promising future direction. This could involve conjugation to targeting ligands or encapsulation in nanoparticles.

Addressing these unresolved questions will be pivotal in translating the therapeutic promise of this compound into clinical reality and in guiding the development of the next generation of methylation-targeted therapies.

Q & A

Q. What experimental controls are critical when studying this compound's role in RhoA methylation?

  • Methodological Answer : Include methylation-deficient RhoA mutants (e.g., C-terminal truncations) and SAHH-overexpressing cells. Use Western blotting with anti-methylation antibodies (e.g., anti-RhoA-Me) and normalize to total RhoA. Compare with 3-deazaadenosine-treated samples to confirm specificity .

Methodological Best Practices

  • Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, including full reagent lot numbers and instrument calibration data .
  • Ethical Compliance : For in vivo studies, obtain IACUC approval and document humane endpoints. For human cell lines, verify ethical sourcing and consent .
  • Conflict Resolution : Use systematic reviews (e.g., PRISMA) to contextualize contradictory findings and highlight knowledge gaps .

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